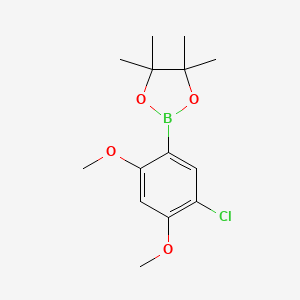
4-(piperidin-3-yl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(piperidin-3-yl)butanoic acid hydrochloride is a chemical compound that features a piperidine ring attached to a butanoic acid moiety. This compound is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry due to its structural properties.
作用机制
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis . This suggests that its targets could be involved in the NAD biosynthesis pathway.
Mode of Action
It is known to be a reactant in the synthesis of FK866 , implying that it may interact with its targets to inhibit NAD biosynthesis
Biochemical Pathways
4-(piperidin-3-yl)butanoic acid hydrochloride is involved in the NAD biosynthesis pathway through its role in the synthesis of FK866 . NAD, or Nicotinamide adenine dinucleotide, is a crucial coenzyme in various biological processes, including metabolism, cell signaling, and DNA repair. By inhibiting NAD biosynthesis, this compound could potentially affect these processes, leading to downstream effects that are yet to be fully understood.
Result of Action
Given its role in the synthesis of FK866 , an inhibitor of NAD biosynthesis, it can be inferred that its action may lead to a decrease in NAD levels, potentially affecting various biological processes that rely on this coenzyme.
Action Environment
For instance, it is recommended to store the compound in a sealed container at room temperature , suggesting that certain environmental conditions are necessary for its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-3-yl)butanoic acid hydrochloride typically involves the reaction of piperidine with butanoic acid derivatives. One common method includes the use of 4-piperidone as a starting material, which undergoes reductive amination with butanoic acid or its derivatives under acidic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction environments to ensure consistent production quality .
化学反应分析
Types of Reactions
4-(piperidin-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-(piperidin-3-yl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products
相似化合物的比较
Similar Compounds
- 4-(piperidin-4-yl)butanoic acid hydrochloride
- 4-(piperidin-2-yl)butanoic acid hydrochloride
- 4-(piperidin-3-yl)pentanoic acid hydrochloride
Uniqueness
4-(piperidin-3-yl)butanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .
属性
CAS 编号 |
2098110-95-1 |
|---|---|
分子式 |
C9H18ClNO2 |
分子量 |
207.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



